molecular formula C10H14N2O2 B2793561 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2097862-68-3

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B2793561
CAS RN: 2097862-68-3
M. Wt: 194.234
InChI Key: QOOJOSHZJCAKIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Cyclodextrins: A Brief Introduction

“3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one” belongs to the family of cyclodextrins. These cyclic oligosaccharides are obtained from the enzymatic degradation of starch. Let’s start by understanding what cyclodextrins are:

Conclusion

“3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one” and other cyclodextrins continue to inspire innovative research across various fields. Their unique structure and versatile applications make them valuable tools in scientific and industrial endeavors. 🌐🔬

Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2018). Cyclodextrins, from molecules to applications. Environmental Chemistry Letters, 16(4), 1361–1375. Link

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

3-cyclopentyloxy-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-7-6-11-9(10(12)13)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOJOSHZJCAKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one

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